

A Technical Guide to the Spectroscopic Data of 2,6-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromobenzoic acid

Cat. No.: B057127

[Get Quote](#)

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dibromobenzoic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties

- IUPAC Name: **2,6-Dibromobenzoic acid**
- Chemical Formula: C₇H₄Br₂O₂
- Molecular Weight: 279.91 g/mol
- CAS Number: 601-84-3
- Appearance: White to off-white crystalline solid
- Melting Point: 148 - 152 °C

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2,6-dibromobenzoic acid** in a structured format.

The ^1H NMR spectrum of **2,6-dibromobenzoic acid** exhibits a characteristic pattern for a symmetrically disubstituted benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0 - 13.0	Singlet (broad)	N/A	-COOH
7.70	Doublet (d)	8.1	H-3, H-5
7.29	Triplet (t)	8.1	H-4

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may appear as a broad singlet.

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
166.87	C=O
138.67	C-1
131.87	C-3, C-5
131.65	C-4
Not Reported	C-2, C-6

Note: The signals for the carbon atoms bearing the bromine atoms (C-2 and C-6) are often broad or not observed due to quadrupolar relaxation.

While a specific experimental spectrum is not readily available, the characteristic IR absorption bands for **2,6-dibromobenzoic acid** can be predicted based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)
3100 - 3000	Medium	C-H stretch (Aromatic)
1710 - 1680	Strong	C=O stretch (Carboxylic acid)
1600 - 1450	Medium	C=C stretch (Aromatic ring)
1320 - 1210	Strong	C-O stretch (Carboxylic acid)
960 - 900	Broad, Medium	O-H bend (Carboxylic acid)
~750	Strong	C-Br stretch

The mass spectrum of **2,6-dibromobenzoic acid** is expected to show a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of characteristic groups.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment Ion
278, 280, 282	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion cluster)
261, 263, 265	Medium	[M - OH] ⁺
233, 235, 237	Medium	[M - COOH] ⁺
154, 156	High	[C ₆ H ₃ Br] ⁺
75	Medium	[C ₆ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Sample Preparation:

- Weigh approximately 10-20 mg of **2,6-dibromobenzoic acid** for ^1H NMR or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 1024 or more, depending on concentration

- Relaxation Delay: 2-5 seconds
- Reference: TMS at 0.00 ppm

Sample Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of **2,6-dibromobenzoic acid** to a fine powder.
- Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

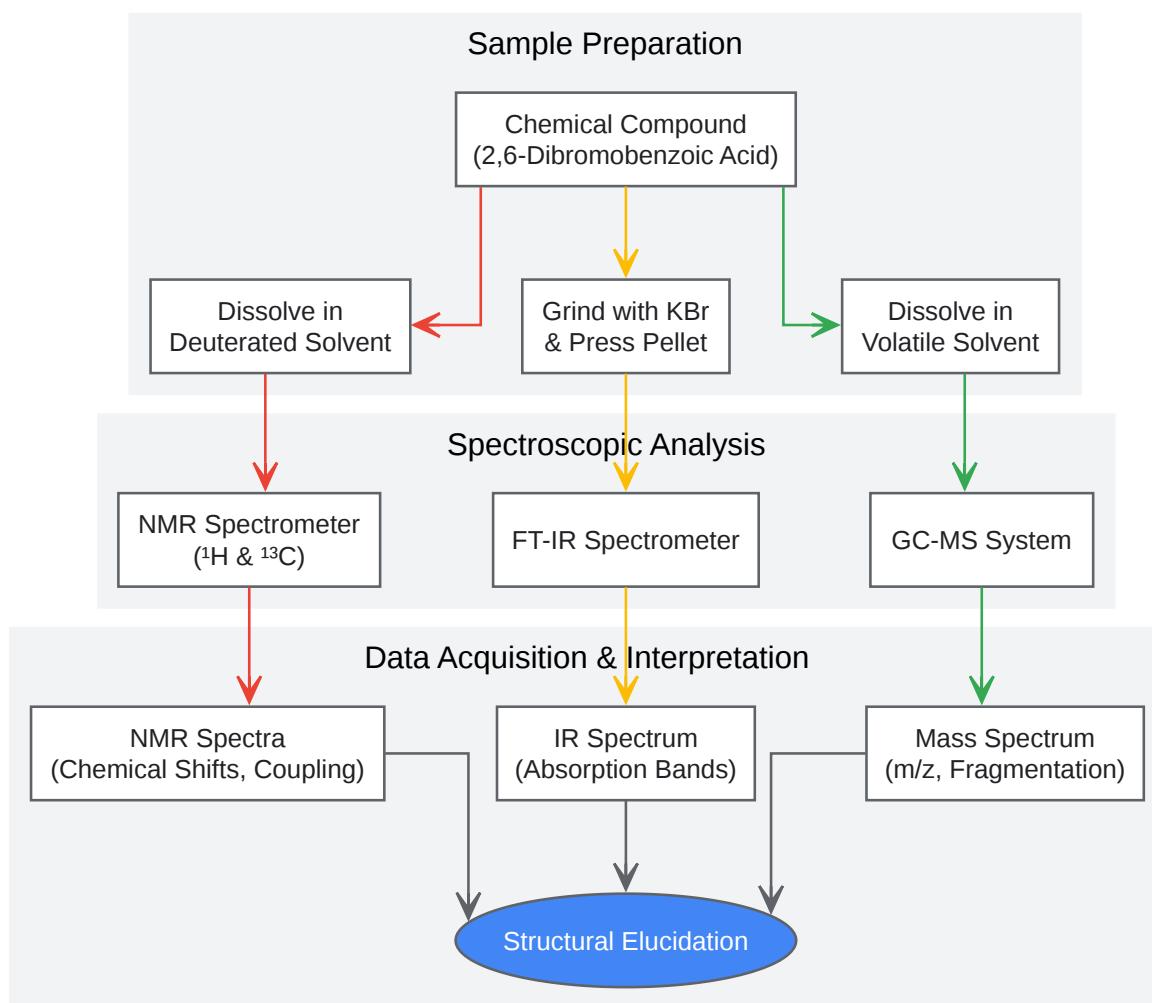
Instrument Parameters:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of a pure KBr pellet should be run as the background.

Sample Preparation:

- Prepare a dilute solution of **2,6-dibromobenzoic acid** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

- If the carboxylic acid is not volatile enough, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.


Instrument Parameters:

- Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Injector Temperature: 250 °C
 - Injection Mode: Splitless
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C
 - Mass Range: 50 - 350 amu.
 - Scan Speed: 2 scans/second.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-dibromobenzoic acid**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2,6-Dibromobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057127#spectroscopic-data-of-2-6-dibromobenzoic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com